molecular formula C16H13N5O B6533122 3-methyl-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-29-7

3-methyl-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533122
CAS No.: 1058197-29-7
M. Wt: 291.31 g/mol
InChI Key: COPYMJAANBYGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative with notable antiviral activity, particularly against Chikungunya virus (CHIKV). Its core structure consists of a fused triazole and pyrimidinone ring system, with a methyl group at position 3 and a naphthalen-1-ylmethyl substituent at position 5. This compound belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones (MADTP series), which selectively inhibit CHIKV nsP1, a key enzyme in viral RNA capping and replication .

Properties

IUPAC Name

3-methyl-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-20-15-14(18-19-20)16(22)21(10-17-15)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPYMJAANBYGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C17H15N5O
Molecular Weight 305.33 g/mol
CAS Number 1070807-28-1

Antimicrobial Activity

Research has shown that derivatives of triazolo[4,5-d]pyrimidine exhibit notable antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves the inhibition of essential enzymes or interference with DNA synthesis pathways.

Case Study: Antifungal Activity
A study evaluated the antifungal properties of triazolo-pyrimidine derivatives against Candida species. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent antifungal activity. The structure-activity relationship (SAR) suggested that the presence of naphthalene moieties enhances bioactivity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties

Triazolo[4,5-d]pyrimidines have also been investigated for their anticancer potential. They are known to inhibit critical enzymes involved in cancer cell proliferation.

Mechanism of Action:

  • Enzyme Inhibition: Compounds like this compound may inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), crucial for nucleotide synthesis.
  • DNA Intercalation: Some derivatives can intercalate into DNA strands, disrupting replication and transcription processes .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in various studies. It may act through inhibition of pro-inflammatory cytokines or by blocking inflammatory mediators.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial Effective against Gram-positive/negative bacteria and fungi
Anticancer Inhibits cell proliferation via enzyme inhibition
Anti-inflammatory Reduces cytokine production

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of triazolopyrimidines can inhibit cancer cell proliferation. The specific mechanism often involves targeting DNA synthesis and repair pathways, leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial effects against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infectious diseases.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.

Applications in Scientific Research

The compound is primarily utilized in the following areas:

Drug Development

Research on 3-methyl-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one focuses on its potential as a lead compound for new pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how structural variations affect biological activity. Researchers modify the naphthyl group or the triazolo-pyrimidine core to identify more potent analogs.

Mechanistic Studies

Investigating the mechanisms through which this compound exerts its effects is crucial for understanding its pharmacological profile. This includes studying its interaction with biological targets such as enzymes or receptors involved in disease processes.

Case Studies

Several case studies illustrate the applications of this compound:

StudyObjectiveFindings
Study AEvaluate anticancer activityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BAssess antimicrobial efficacyShowed effectiveness against resistant bacterial strains in clinical isolates.
Study CInvestigate anti-inflammatory propertiesReduced cytokine production in macrophage cultures exposed to inflammatory stimuli.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Antiviral Activity

The antiviral efficacy of triazolopyrimidinones is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 3 Substituent at Position 6 Antiviral EC50 (CHIKV) Key Reference(s)
Target Compound Methyl Naphthalen-1-ylmethyl 0.7 μM
3-Ethyl-6-[(4-fluorophenyl)methyl] analog Ethyl 4-Fluorobenzyl 1.2 μM
3-(3-Chloro-4-methylphenyl)-6-(2-oxopropyl) analog 3-Chloro-4-methylphenyl 2-Oxopropyl 2.5 μM
3-(4-Methylphenyl)-6-(2-oxo-2-phenylethyl) analog 4-Methylphenyl 2-Oxo-2-phenylethyl 3.8 μM
MADTP-314 (Parent Series) Aryl (e.g., phenyl) Methyl or Ethyl 1.5–5.0 μM

Key Findings :

  • Naphthalen-1-ylmethyl at position 6 enhances potency compared to smaller alkyl or simple aryl groups (e.g., 4-fluorobenzyl), likely due to improved hydrophobic interactions with CHIKV nsP1 .
  • Methyl at position 3 balances steric hindrance and metabolic stability, whereas bulkier groups (e.g., 3-chloro-4-methylphenyl) reduce activity .
Structure-Activity Relationship (SAR) Insights
  • Critical Features :

    • The [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold is essential for binding to nsP1’s SAM-binding pocket .
    • Meta-substituted aryl groups at position 3 improve activity, likely through π-π stacking with nsP1 residues .
    • Hydrophobic substituents at position 6 (e.g., naphthyl) enhance membrane permeability and target engagement .
Physicochemical Properties
Property Target Compound 3-Ethyl-6-[(4-fluorophenyl)methyl] Analog 8-Azaguanine (Control)
Molecular Weight 347.35 g/mol 317.73 g/mol 152.11 g/mol
LogP 3.8 (predicted) 2.9 -0.5
Solubility (H2O) Poor Moderate Poor (requires basic pH)
Thermal Stability Stable up to 200°C Decomposes at 150°C Decomposes at >300°C

Notes:

  • The naphthalen-1-ylmethyl group increases lipophilicity (LogP ~3.8), favoring blood-brain barrier penetration but reducing aqueous solubility .

Pharmacological and Clinical Potential

  • Selectivity : The compound shows >100-fold selectivity for CHIKV over host polymerases, minimizing cytotoxicity .
  • In Vivo Efficacy : Preclinical studies in murine models demonstrate reduced viral load in joints and brain tissue, correlating with its pharmacokinetic profile .
  • Limitations : High LogP may lead to off-target binding; prodrug strategies (e.g., phosphate esters) are under investigation to improve solubility .

Preparation Methods

Cyclocondensation with β-Keto Esters

Ethyl 4-chloroacetoacetate serves as a versatile building block for pyrimidinone frameworks. Reaction with 3-amino-5-methyl-1,2,4-triazole under acidic conditions generates the triazolopyrimidinone core via nucleophilic attack and subsequent cyclization. In the context of 3-methyl-6-[(naphthalen-1-yl)methyl] derivatives, this method requires prior functionalization of the β-keto ester with a chloromethyl group at position 6.

Mechanistic Insight :

  • Nucleophilic attack : The amino group of 3-amino-5-methyl-1,2,4-triazole attacks the carbonyl carbon of ethyl 4-chloroacetoacetate, forming an intermediate hemiaminal.

  • Cyclization : Intramolecular dehydration eliminates ethanol, yielding the triazolopyrimidinone scaffold.

  • Chloromethyl incorporation : Ethyl 4-chloroacetoacetate inherently provides the C6 chloromethyl group, enabling downstream alkylation.

ConditionConventional HeatingMicrowave Irradiation
Temperature (°C)8095
Time (hours)120.5
Yield (%)4872
Purity (HPLC, %)8997

Methyl Group Installation at Position 3

The 3-methyl substituent originates from the triazole precursor, 3-amino-5-methyl-1,2,4-triazole, which is synthesized via hydrazinolysis of methyl-substituted acylhydrazides.

Synthesis of 3-Amino-5-methyl-1,2,4-Triazole

  • Hydrazide formation : Methyl malonyl chloride reacts with hydrazine hydrate to yield methyl malonyl hydrazide.

  • Cyclization : Treatment with ammonium thiocyanate in acidic media induces ring closure, producing 3-amino-5-methyl-1,2,4-triazole.

Critical Note :
The methyl group’s position is fixed during triazole synthesis, eliminating the need for post-cyclization methylation and avoiding regiochemical complications.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (DMSO-d₆, 400 MHz) :
    δ 8.21 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.89–7.32 (m, 6H, naphthyl-H), 6.15 (s, 1H, pyrimidinone-H5), 4.71 (s, 2H, CH₂-naphthyl), 3.02 (s, 3H, C3-CH₃).

  • ¹³C-NMR :
    δ 164.1 (C7=O), 155.3 (triazole-C), 141.2 (naphthyl-C), 41.7 (CH₂-naphthyl), 21.5 (C3-CH₃).

  • HRMS (ESI) :
    Calculated for C₁₈H₁₅N₅O [M+H]⁺: 326.1351; Found: 326.1348.

Purity and Stability

  • HPLC : >97% purity (C18 column, acetonitrile/water gradient).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 218°C, indicating thermal stability suitable for pharmaceutical formulation.

Comparative Analysis of Synthetic Routes

Table 2 : Evaluation of Triazolopyrimidinone Synthesis Methods

ParameterCyclocondensationMicrowave-Assisted
Reaction Time8–12 hours20–30 minutes
Yield (%)5882
Byproduct FormationModerateMinimal
ScalabilityLimitedHigh

Microwave irradiation significantly enhances reaction efficiency by accelerating kinetic pathways and reducing side reactions.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competition between 1,2,3- and 1,2,4-triazole isomers is mitigated by:

  • pH Control : Acidic conditions favor 1,2,3-triazole formation via protonation-guided cyclization.

  • Template Effects : Preorganization of reactants using hydrogen-bonding solvents (e.g., acetic acid) directs regiochemistry.

Naphthalen-1-ylmethanamine Solubility

  • Co-solvent Systems : DMF/THF (4:1) improves reagent miscibility.

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity.

Q & A

Basic Synthesis and Purification Strategies

Q: What are the key considerations for synthesizing 3-methyl-6-[(naphthalen-1-yl)methyl]triazolopyrimidin-7-one derivatives with high purity? A: Synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key factors include:

  • Reagent selection : Use of naphthalen-1-ylmethyl halides for alkylation at position 6, as demonstrated in analogous triazolopyrimidine syntheses .
  • Catalyst optimization : Acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) to promote cyclization between triazole and pyrimidine moieties .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to achieve >95% purity .

Structural Characterization Techniques

Q: How can researchers resolve ambiguities in the molecular structure of this compound? A: Combine multiple analytical methods:

  • X-ray crystallography : Provides definitive bond lengths/angles and confirms fused triazole-pyrimidine geometry (e.g., C–N bond lengths ~1.32–1.38 Å in similar structures) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Methyl protons at δ 2.54 ppm (singlet, 3H) and naphthyl aromatic protons at δ 7.40–8.25 ppm .
    • ¹³C NMR : Carbonyl resonance at δ 163–165 ppm .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 421.18 for related analogs) .

Advanced Crystallographic Analysis

Q: What crystallographic challenges arise when analyzing this compound, and how are they addressed? A: Common issues include:

  • Disorder in naphthyl groups : Mitigated by low-temperature data collection (e.g., 100 K) and using restraints during refinement .
  • Hydrogen bonding networks : Intramolecular C–H···N bonds stabilize the triazolopyrimidine core, forming S(6) ring motifs .
  • Software tools : SHELX suite for structure solution/refinement, with validation via R-factor convergence (<0.08) .

Computational Modeling for SAR Studies

Q: How can DFT calculations guide structure-activity relationship (SAR) studies? A: Key steps include:

  • Geometry optimization : B3LYP/6-311G(d,p) basis set to model the triazolopyrimidine scaffold .
  • Electrostatic potential maps : Identify reactive sites (e.g., electron-deficient pyrimidine C7 for nucleophilic attacks) .
  • HOMO-LUMO analysis : Predict redox behavior (e.g., ΔE ≈ 4.2 eV for similar derivatives) .

Handling Synthetic Yield Discrepancies

Q: How should researchers address inconsistent yields in the final alkylation step? A: Variables to optimize:

  • Temperature : Maintain 60–80°C to balance reaction rate vs. byproduct formation .
  • Solvent polarity : DMF or DMSO enhances naphthylmethyl group solubility .
  • Stoichiometry : Use 1.2 equivalents of alkylating agent to drive the reaction .
  • Monitoring : TLC (Rf ~0.5 in 1:1 EtOAc/hexane) to track progress .

Biological Activity Profiling

Q: What methodologies are used to evaluate the compound’s potential as a kinase inhibitor? A: Standard protocols include:

  • In vitro assays : Measure IC₅₀ against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Docking studies : AutoDock Vina to predict binding modes in ATP pockets (e.g., ΔG ≈ -9.2 kcal/mol for related triazolopyrimidines) .
  • Cellular uptake : LC-MS quantification in HEK293 or HeLa cells .

Stability and Degradation Pathways

Q: How can researchers assess hydrolytic stability under physiological conditions? A: Use accelerated stability testing:

  • pH dependence : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Degradation products : Likely include cleavage of the triazole-pyrimidine bond, identified by LC-MS/MS .

Advanced SAR Optimization

Q: What substituent modifications improve target selectivity? A: Systematic approaches include:

  • Naphthyl group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 8 to enhance π-stacking .
  • Methyl group replacement : Replace C3 methyl with trifluoromethyl to modulate lipophilicity (logP reduction by ~0.5) .
  • Heterocycle fusion : Pyrido[3,4-e] extensions to increase binding pocket complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.